3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines a thieno[3,2-d]pyrimidine core with a 3-methoxybenzyl substituent. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action is oxygenation independent, making it a versatile agent in different physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of thiophene-2-carboxamides with formic acid . The reaction conditions often require heating to achieve high yields (80-98%) of the desired product . The chemical structures of the synthesized products are confirmed through various spectroscopy analyses such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analyses .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives: These compounds are similar in structure and have been shown to have potent anticancer activities.
Uniqueness
3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 3-methoxybenzyl substituent, which can influence its biological activity and selectivity. This structural feature may enhance its interaction with specific molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-10-4-2-3-9(7-10)8-16-13(17)12-11(5-6-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIJWHRQXFFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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